

Application Note: Quantification of (Z)-Fluoxastrobin in Soil Samples

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Introduction

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases on various crops.^[1] Its presence and persistence in soil are of significant interest for environmental monitoring and food safety. This application note provides a detailed protocol for the quantitative analysis of **(Z)-Fluoxastrobin** in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is recommended to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.^{[2][3]}

Physicochemical Properties of (Z)-Fluoxastrobin

A summary of the key physicochemical properties of **(Z)-Fluoxastrobin** is presented in Table 1. This information is crucial for understanding its behavior during extraction and analysis.

Table 1: Physicochemical Properties of (Z)-Fluoxastrobin

Property	Value	Reference
IUPAC Name	(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine	[4]
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅	
Molecular Weight	458.8 g/mol	[4]
Melting Point	103-108 °C	[5][6]
logP (octanol/water)	2.86 (at 20 °C)	[5][6]
Water Solubility	Essentially insoluble (2.29 mg/L at pH 7, 20 °C)	[6]
Vapor Pressure	6 × 10 ⁻¹⁰ Pa (at 20 °C, extrapolated)	[6]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and analysis of **(Z)-Fluoxastrobin** in soil samples.

Materials and Reagents

- **(Z)-Fluoxastrobin** analytical standard ($\geq 98\%$ purity)
- **(Z)-Fluoxastrobin-d₄** (isotopically labeled internal standard, $\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid ($\geq 98\%$)

- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 2 mL dispersive SPE (dSPE) cleanup tubes
- Syringe filters (0.22 µm)
- LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Extraction:
 - Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.^[7]
 - Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
 - Add a known amount of **(Z)-Fluoxastrobin-d₄** internal standard solution.
 - Add 10 mL of acetonitrile.^[7]
 - Cap the tube and shake vigorously for 1 minute.^[7]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately shake for 1 minute to prevent the formation of salt agglomerates.

- Centrifuge at \geq 3000 rcf for 5 minutes.[7]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbent.[7]
 - Vortex for 30 seconds.
 - Centrifuge at a high rcf (e.g., \geq 5000) for 2 minutes.[7]
- Final Extract Preparation:
 - Filter the purified supernatant through a 0.22 μ m syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

- LC Column: A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 3 μ m particle size).[8]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.[8]
- Injection Volume: 3 μ L.[8]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor and product ions for **(Z)-Fluoxastrobin** and its internal standard should be optimized.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of **(Z)-Fluoxastrobin** in soil.

Table 2: LC-MS/MS Method Validation Parameters for **(Z)-Fluoxastrobin** in Soil

Parameter	Typical Value	Reference
Linearity (R^2)	≥ 0.99	[9]
Limit of Detection (LOD)	0.1 - 5 $\mu\text{g/kg}$	[10]
Limit of Quantification (LOQ)	5 $\mu\text{g/kg}$	[9]
Recovery	78.4 - 108.0%	[9]
Precision (RSD)	1.1 - 11.9%	[9]
Matrix Effect	-17.7 to 2.9%	[9]

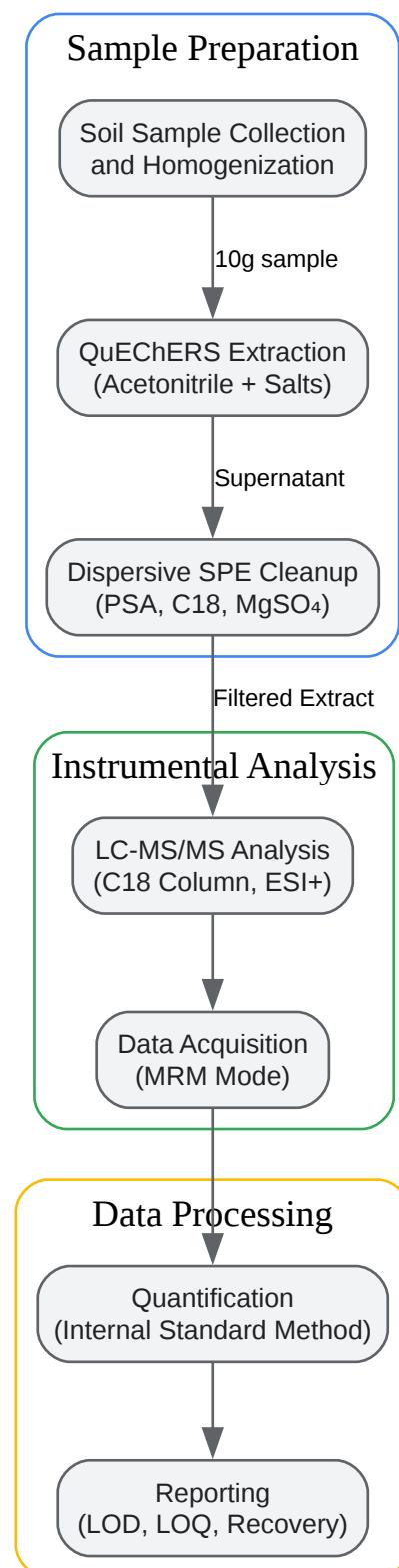
Table 3: Example MRM Transitions for Fluoxastrobin

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
(Z)-Fluoxastrobin	459.1	To be determined empirically	To be determined empirically
(Z)-Fluoxastrobin-d ₄	463.1	To be determined empirically	To be determined empirically

Note: The specific MRM transitions need to be determined by direct infusion of the analytical standards into the mass spectrometer.

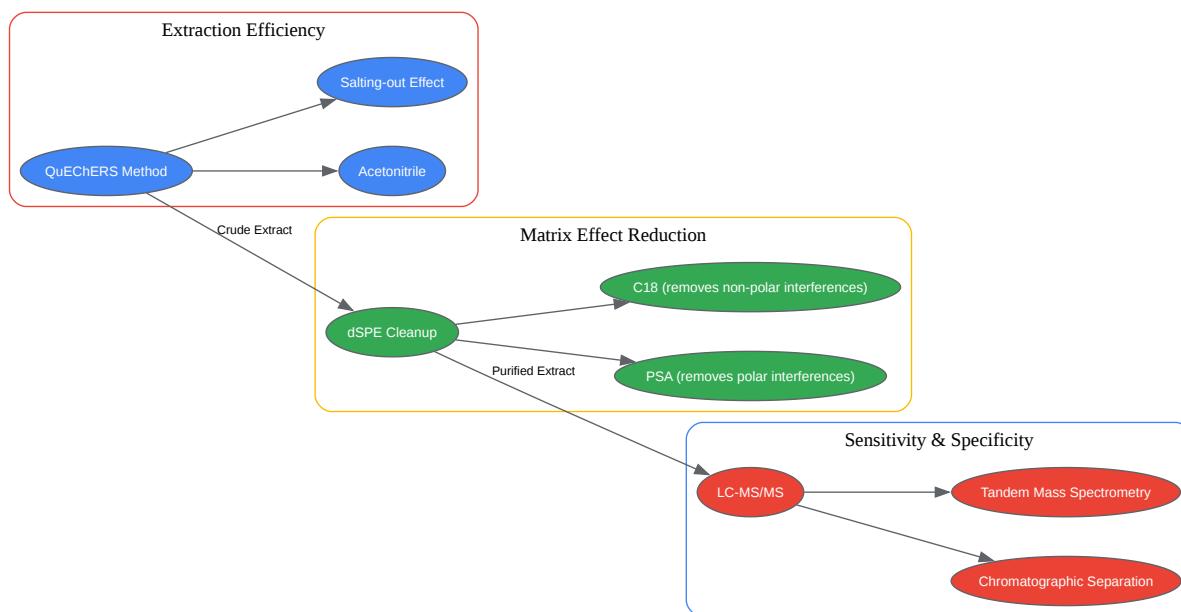
Mandatory Visualizations

Experimental Workflow

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Caption: Experimental workflow for **(Z)-Fluoxastrobin** analysis.

Logical Relationship of Key Method Components



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Caption: Key components for accurate **(Z)-Fluoxastrobin** quantification.

Conclusion

The described methodology provides a robust and reliable approach for the quantification of **(Z)-Fluoxastrobin** in soil samples. The combination of the QuEChERS extraction protocol with LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for

routine monitoring and research applications. Adherence to the detailed protocols and the use of an internal standard are critical for obtaining high-quality data.

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